Didemethylcitalopram is a metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) prescribed for the treatment of depression and anxiety disorders. While citalopram is the pharmacologically active compound, didemethylcitalopram is a minor metabolite with significantly less potency in inhibiting serotonin reuptake. [, ]
Despite its limited activity compared to citalopram and its primary metabolite, demethylcitalopram, didemethylcitalopram serves as a valuable tool in scientific research. Its presence in biological samples like serum and urine aids in understanding the metabolic pathways of citalopram and the role of specific cytochrome P450 enzymes. [, , , , ] Furthermore, research involving didemethylcitalopram contributes to our understanding of the pharmacokinetic variability between individuals and across different species. [, ]
Didemethylcitalopram is a chemical compound that serves as a derivative of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of depression and anxiety disorders. This compound is of particular interest in pharmacological research due to its potential therapeutic effects and its role as an active metabolite of citalopram. Understanding didemethylcitalopram's properties, synthesis, and mechanisms can provide insights into its efficacy and safety profile in clinical applications.
Didemethylcitalopram is derived from citalopram through the demethylation process, where two methyl groups are removed from the citalopram molecule. This transformation can occur in the human body as part of the drug metabolism process, leading to the formation of didemethylcitalopram as one of its metabolites.
Didemethylcitalopram is classified as an antidepressant within the broader category of psychoactive substances. Its chemical structure and pharmacological properties align it closely with other SSRIs, allowing it to influence serotonin levels in the brain.
The synthesis of didemethylcitalopram can be achieved through various chemical reactions involving citalopram. Common methods include:
The specific reaction conditions for chemical demethylation can vary widely depending on the chosen reagent. For instance, using boron tribromide may require low temperatures and an inert atmosphere to prevent side reactions. The reaction can be monitored using chromatographic techniques to ensure the desired product is obtained in sufficient purity.
Didemethylcitalopram has a molecular formula of C14H14FN and a molecular weight of approximately 233.27 g/mol. The structure consists of a phenyl ring connected to a piperazine moiety, with two methyl groups removed from the nitrogen atoms compared to its parent compound, citalopram.
Didemethylcitalopram can undergo various chemical reactions typical for amines and aromatic compounds, including:
The stability of didemethylcitalopram under different pH levels and temperatures can be assessed through accelerated stability testing, which helps predict its behavior in pharmaceutical formulations.
Didemethylcitalopram acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability for neurotransmission. This mechanism is similar to that of citalopram but may exhibit different affinities or potencies due to structural variations.
Didemethylcitalopram is primarily studied for its role as an active metabolite of citalopram. Its applications include:
The biotransformation of citalopram (CIT) to its metabolites involves a stepwise demethylation process highly dependent on specific CYP450 isoforms. The primary metabolic step involves N-demethylation of CIT to yield the monodesmethyl metabolite, N-desmethylcitalopram (DCT). This reaction is predominantly catalyzed by CYP3A4 and CYP2C19. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed human cytochrome P450 isoforms demonstrate that CYP3A4 contributes approximately 70% to the overall N-demethylation of CIT in extensive metabolizers, while CYP2C19 contributes roughly 7% [2] [4].
Subsequent demethylation of DCT to form the didemethylated metabolite (DDCT) exhibits a distinct isoform shift. While CYP3A4 and CYP2C19 play roles in the initial step, the conversion of DCT to DDCT is primarily mediated by CYP2D6. This shift in enzymatic specificity is supported by pharmacogenetic studies showing that individuals classified as poor metabolizers (PMs) of CYP2D6 substrates exhibit significantly reduced formation clearance of DDCT compared to extensive metabolizers (EMs) [3] [9]. The reaction can be summarized as:
Citalopram (CIT) → CYP3A4/CYP2C19 → N-Desmethylcitalopram (DCT) → CYP2D6 → Didemethylcitalopram (DDCT)
Chemical inhibition studies provide further evidence for this isoform specificity. Ketoconazole (a potent CYP3A4 inhibitor) significantly inhibits CIT N-demethylation (reducing velocity to 46-58% of control values), while omeprazole (a CYP2C19 substrate/inhibitor) causes milder inhibition (~80% of control). Quinidine (a potent CYP2D6 inhibitor), however, shows minimal effect on the first demethylation step (CIT→DCT) but substantially inhibits the second demethylation (DCT→DDCT) [3] [4]. These findings highlight the differential CYP dependency across the demethylation cascade.
Table 1: Cytochrome P450 Isoform Contributions to Citalopram Demethylation Pathways
Metabolic Step | Primary CYP Isoform(s) | Relative Contribution (%) | Key Inhibiting Agents | Inhibition Level (% Control Activity) |
---|---|---|---|---|
CIT → N-DesmethylCIT (DCT) | CYP3A4 | ~70% | Ketoconazole (1 µM) | 46-58% |
CYP2C19 | ~7% | Omeprazole (10 µM) | ~80% | |
CYP2D6 | Minor | Quinidine | Minimal Effect | |
DCT → DidemethylCIT (DDCT) | CYP2D6 | Major | Quinidine | Significant Inhibition |
CYP3A4 / CYP2C19 | Minor | Ketoconazole / Omeprazole | Reduced Effect |
The kinetics of CIT metabolism through its demethylation cascade have been extensively characterized using human liver microsomes (HLMs). The formation of DCT from CIT follows classic Michaelis-Menten kinetics, characterized by a mean apparent Michaelis constant (Km) of approximately 174 ± 12 µM (range: 133-205 µM) [3] [4]. This relatively high Km value suggests a low binding affinity between the parent drug CIT and the metabolizing enzymes (CYP3A4/CYP2C19) under typical therapeutic plasma concentrations of CIT (typically ranging from 50-110 ng/mL or ~0.13-0.29 µM). Consequently, the formation of DCT operates predominantly under first-order kinetics at clinical doses, meaning the reaction rate is proportional to the CIT concentration.
The maximal velocity (Vmax) and intrinsic clearance (CLint = Vmax/Km) for DCT formation exhibit significant inter-individual variability across different human liver samples. This variability correlates strongly with the activity levels of CYP3A4 and CYP2C19 in the respective microsomal preparations. Importantly, microsomes sourced from a liver donor phenotyped as a CYP2C19 poor metabolizer (PM) showed a Km value (183.7 µM) within the range observed in microsomes from extensive metabolizers, indicating that the affinity of the enzyme for the substrate (CIT) is not significantly altered by the CYP2C19 PM status. However, the Vmax and hence CLint for CIT→DCT would be expected to be lower in CYP2C19 PM microsomes due to the loss of one contributing enzyme pathway [2] [4].
Kinetic analysis of the second demethylation step (DCT → DDCT) reveals distinct parameters. Studies indicate that the Km for DDCT formation from DCT is generally lower than that for the first demethylation, suggesting a higher enzyme affinity for the monodesmethyl metabolite. However, the Vmax for this step is also considerably lower compared to the CIT→DCT conversion. This results in an overall lower CLint for DCT→DDCT, consistent with the observed lower plasma concentrations of DDCT (typically 5-10% of parent drug levels) compared to DCT (30-50% of parent drug levels) at steady-state in humans [7] [9]. The slow formation rate, coupled with the very long elimination half-life of DDCT (~100 hours), contributes to its accumulation characteristics during chronic citalopram dosing.
Table 2: Kinetic Parameters of Citalopram N-Demethylation in Human Liver Microsomes
Kinetic Parameter | CIT → DCT Formation | DCT → DDCT Formation |
---|---|---|
Reaction Kinetics | Michaelis-Menten | Michaelis-Menten |
Mean Apparent Km | 174 ± 12 µM (Range: 133-205 µM) | Lower than CIT→DCT (Exact value N/A) |
Vmax | Variable (CYP3A4/2C19 dependent) | Significantly Lower than CIT→DCT |
CLint (Vmax/Km) | Moderate | Low |
Dominant Kinetic Order at Therapeutic [CIT] | First-order | Likely First-order |
Impact of CYP2C19 PM Phenotype | Reduced Vmax / CLint, Unchanged Km | Likely Reduced if CYP2D6 involved |
Significant interspecies differences exist in the metabolism of citalopram, particularly concerning the formation rates and relative abundance of DDCT. These differences are crucial when extrapolating preclinical data from rodent models to humans and underscore the limitations of animal models in predicting human metabolite profiles.
Studies comparing metabolism in human, rat, and mouse liver microsomes reveal distinct patterns. While CIT N-demethylation to DCT occurs efficiently in both rodents and humans, the further demethylation of DCT to DDCT proceeds at a markedly higher rate in rodent liver microsomes compared to human microsomes [4] [6]. This increased in vitro clearance in rodents correlates with observed in vivo findings: rats administered citalopram exhibit a higher ratio of DDCT to DCT in plasma and tissues compared to humans receiving therapeutic doses [4]. This suggests that rodents possess either higher relative activity or different isoform contributions for the enzymes catalyzing the DCT→DDCT reaction.
The underlying CYP isoform contributions also differ. While CYP2D6 is the principal enzyme for DCT→DDCT in humans, studies indicate that rodent orthologs of CYP2D (e.g., CYP2D1, CYP2D2, CYP2D4 in rats) may exhibit different catalytic efficiencies towards this reaction compared to human CYP2D6. Furthermore, other CYP isoforms prevalent in rodents, potentially including certain CYP3A subfamily members or CYP2C isoforms, might play a more substantial role in DDCT formation in these species than their counterparts do in humans [6] [10]. This differential enzyme expression and activity contributes significantly to the observed interspecies variability.
These interspecies differences have important implications:
Table 3: Interspecies Variability in Didemethylcitalopram (DDCT) Formation
Characteristic | Humans | Rodents (Rats/Mice) |
---|---|---|
Rate of DCT → DDCT Conversion | Low | High |
Plasma [DDCT] : [DCT] Ratio | Low (DDCT ~5-10% of DCT) | Higher (DDCT >10% of DCT) |
Primary Metabolizing Enzyme(s) | CYP2D6 (Major) | CYP2D Orthologs (e.g., rat CYP2D1/2/4) + Potential contribution from other isoforms (e.g., CYP3A, CYP2C) |
Implication for Toxicity Studies | DDCT may be minor metabolite | DDCT often major metabolite; risk of overestimating human DDCT exposure |
Predictive Value for Human PK | N/A (Human data) | Low (Requires cautious extrapolation) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7